1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride
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Overview
Description
Scientific Research Applications
Bioactive Compound Synthesis
Compounds containing the diazaspiro[5.5]undecane moiety, such as "1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride," have been extensively studied for their potential in treating a wide range of conditions. These conditions include obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The bioactivity of these compounds makes them valuable for pharmaceutical research and drug development (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
An efficient, catalyst-free synthetic approach has been developed for nitrogen-containing spiro heterocycles via a double Michael addition reaction. This methodology highlights the straightforward synthesis of diazaspiro compounds, which are important for further pharmaceutical applications (Aggarwal, Vij, & Khurana, 2014).
Antihypertensive Agents
Specific derivatives of 1-oxa-4,9-diazaspiro[5.5]undecanes have demonstrated significant antihypertensive activity. These findings suggest their potential use in developing new treatments for high blood pressure, with detailed pharmacological evaluations supporting their application in clinical settings (Clark et al., 1983).
Soluble Epoxide Hydrolase Inhibitors
Research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase (sEH), with promising applications in treating chronic kidney diseases. This discovery opens new avenues for therapeutic intervention in renal disorders (Kato et al., 2014).
Photophysical and Solvatochromic Analysis
Diazaspiro[5.5]undecane derivatives have been synthesized and analyzed for their photophysical behaviors, showcasing their potential in material sciences, particularly in the development of new materials with specific optical properties (Aggarwal & Khurana, 2015).
Synthetic Methodologies
Innovative synthetic methodologies for constructing diazaspiro[5.5]undecane derivatives via spirocyclization underscore the versatility of these compounds in organic synthesis. These methods provide efficient routes to complex spirocyclic structures, which are valuable in medicinal chemistry and drug discovery (Parameswarappa & Pigge, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O.ClH/c12-11(13,14)9(17)16-7-6-15-8-10(16)4-2-1-3-5-10;/h15H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGGUPZAVMNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2C(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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